
1-Benzyl-3-(7-hydroxynaphthalen-1-yl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(7-hydroxynaphthalen-1-yl)-1-methylurea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzyl group, a hydroxynaphthalene moiety, and a methylurea group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(7-hydroxynaphthalen-1-yl)-1-methylurea typically involves the reaction of benzyl isocyanate with 7-hydroxynaphthalene-1-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(7-hydroxynaphthalen-1-yl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-3-(7-hydroxynaphthalen-1-yl)-1-methylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(7-hydroxynaphthalen-1-yl)-1-methylurea involves its interaction with specific molecular targets. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, while the benzyl and methylurea groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(7-hydroxy-1-naphthyl)urea: Similar structure but lacks the methyl group on the urea moiety.
1-Benzyl-3-(7-hydroxynaphthalen-1-yl)-1-(2-phenylethyl)urea: Contains an additional phenylethyl group.
Uniqueness
1-Benzyl-3-(7-hydroxynaphthalen-1-yl)-1-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl group on the urea moiety can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
648420-22-8 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-benzyl-3-(7-hydroxynaphthalen-1-yl)-1-methylurea |
InChI |
InChI=1S/C19H18N2O2/c1-21(13-14-6-3-2-4-7-14)19(23)20-18-9-5-8-15-10-11-16(22)12-17(15)18/h2-12,22H,13H2,1H3,(H,20,23) |
InChI Key |
HXIZBBZMZUYFQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2=CC=CC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B12604808.png)
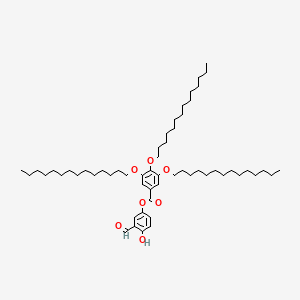
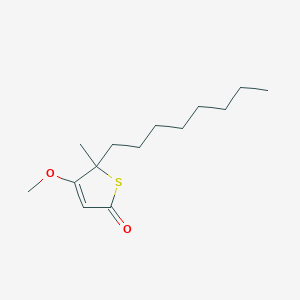
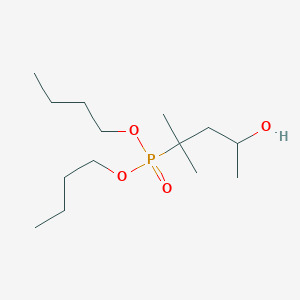
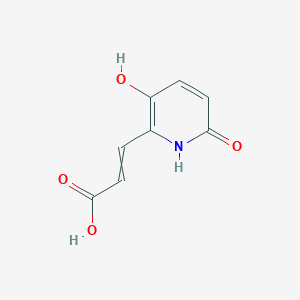
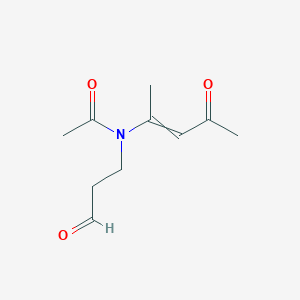
![2-[1-(Chloromethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12604844.png)

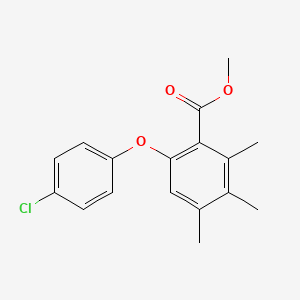
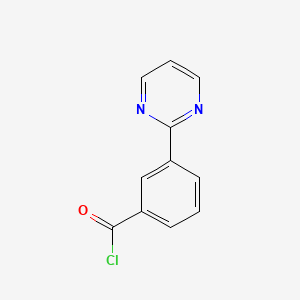
![6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine](/img/structure/B12604875.png)
![N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12604876.png)
![2-{[(S)-4-Methylbenzene-1-sulfinyl]methyl}-1,3-benzoxazole](/img/structure/B12604880.png)
